n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-9-8-12-11-7(13-8)6-4-2-3-5-10-6/h2-5H,1H3,(H,9,12) |
InChI Key |
WLVMZMDVIRIWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine Derivatives with Thioamide Precursors
Methodology:
This approach employs hydrazine derivatives reacting with thioamide or related compounds under dehydrating conditions to form the thiadiazole ring. The typical procedure involves:
- Preparation of hydrazinecarbothioamide derivatives from aromatic acids or their derivatives.
- Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents.
- Subsequent N-methylation at the 2-position to obtain the N-methyl derivative.
Research Example:
According to the synthesis outlined in the literature, the process begins with aromatic carboxylic acids (e.g., pyridin-2-carboxylic acid derivatives), which are converted to hydrazides, then cyclized with POCl₃ to form the 1,3,4-thiadiazole-2-amine core. N-methylation is achieved via methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Aromatic acid (pyridin-2-carboxylic acid) → Hydrazide → Cyclization with POCl₃ → 1,3,4-Thiadiazole-2-amine → N-methylation → n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Specific Synthesis Protocols and Variations
Synthesis via Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide
- Aromatic carboxylic acids (e.g., pyridin-2-carboxylic acid) are reacted with thiosemicarbazide in the presence of POCl₃ at elevated temperatures (~80–90°C).
- The reaction yields 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
- N-methylation at the 2-position is performed using methylating agents such as methyl iodide in the presence of potassium carbonate or sodium hydride.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Cyclization | Acid + Thiosemicarbazide + POCl₃ | 80–90°C, 1 hour | Produces thiadiazole core |
| N-Methylation | Methyl iodide + base | Room temperature | Selective methylation at nitrogen |
Reference:
This method is consistent with procedures described in the synthesis of related thiadiazole derivatives, as outlined in the literature, including the work on 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.
Cyclization of Hydrazinecarbothioamide Derivatives
- Aromatic acids are converted into hydrazinecarbothioamide derivatives.
- These intermediates undergo cyclization with phosphorus oxychloride (POCl₃) to form the thiadiazole ring.
- The N-methylation step involves methylation of the amino group at the 2-position.
Research Findings:
The synthesis of 2-amino-1,3,4-thiadiazoles from aromatic hydrazides and subsequent methylation has been reported with yields ranging from 70-85%. The methylation step is typically performed with methyl iodide under basic conditions, ensuring selective N-methylation.
Synthesis via In Situ Formation of Acid Chlorides and Cyclization
- Aromatic acids (pyridin-2-carboxylic acid derivatives) are converted to acid chlorides using thionyl chloride.
- These acid chlorides react with hydrazine derivatives to form hydrazides.
- Cyclization with dehydrating agents yields the thiadiazole core, which is then methylated.
Functionalization and Final N-Methylation
Post-ring formation, the key step involves methylation at the nitrogen atom on the thiadiazole ring:
- Reagents: Methyl iodide (CH₃I), dimethyl sulfate, or methyl triflate.
- Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride.
- Outcome: Selective N-methylation yields the target compound, This compound .
Summary of Key Data
| Synthesis Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | Hydrazides + POCl₃ | 80–90°C, 1 hour | 70–85% | Formation of thiadiazole core |
| N-Methylation | Methyl iodide + base | Room temperature | 60–75% | Selective methylation at nitrogen |
| Purification | Recrystallization | Ethanol or DMF | - | Ensures purity for biological testing |
Chemical Reactions Analysis
Types of Reactions
n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles or pyridines.
Scientific Research Applications
n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives vary significantly based on substituents. Below is a comparative analysis:
Table 1: Comparison of Key Analogues
Notes:
- Pyridinyl position : Pyridin-2-yl (vs. pyridin-3-yl in ) influences binding orientation. The 2-yl isomer may better align with hydrophobic pockets in enzymes .
- Substituent effects: Bulky groups like 4-chloroquinolin-2-yl () improve target affinity but may reduce solubility. Smaller groups (e.g., methyl) balance activity and pharmacokinetics .
- Biological outcomes : Anti-SARS-CoV-2 activity correlates with hydrogen-bonding capacity (e.g., indole in ), while antitubercular activity requires direct enzyme inhibition (e.g., GSK613 in ).
Antimicrobial Activity
- Schiff base derivatives : Compounds with nitrofuran allylidene substituents () showed potent antimicrobial activity against S. aureus and E. coli, with MIC values <10 µg/mL.
- Benzotriazole hybrids : Thiadiazole-benzotriazole conjugates () exhibited analgesic and anticonvulsant activities, highlighting scaffold versatility .
Computational Insights
- DFT studies: demonstrated that 1,3,4-thiadiazol-2-amine derivatives exhibit high hyperpolarizability, suggesting nonlinear optical (NLO) applications. The pyridinyl group enhances π-conjugation, critical for NLO performance .
- Docking studies : Pyridin-2-yl derivatives showed favorable binding to SARS-CoV-2 Mpro (6LU7) with scores comparable to native ligands (-7.5 to -8.0 kcal/mol) .
Biological Activity
n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in drug development.
Chemical Structure and Properties
The compound features a thiadiazole core with a pyridine moiety, which enhances its pharmacological properties. The presence of the thiadiazole ring is significant as it contributes to the compound's reactivity and biological activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:
-
Cytotoxicity Assays : Studies utilizing MTT assays have shown that these compounds can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values indicating moderate to excellent potency .
Cell Line IC50 Value (μM) Reference A549 1.53 ± 0.46 HCT116 1.11 ± 0.34 PC3 1.98 ± 1.27
Antimicrobial Activity
The compound has also shown significant antimicrobial properties against various bacterial strains:
-
Inhibition Zones : Derivatives have been tested against Gram-positive and Gram-negative bacteria, exhibiting inhibition zones greater than those of standard antibiotics like ofloxacin and cefepime .
Bacterial Strain Inhibition Zone (mm) MIC (μg/mL) E. coli 16–18 31.25 Streptococcus pyogenes 16–18 31.25
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been explored through enzyme inhibition studies:
- Lipoxygenase Inhibition : Compounds derived from this scaffold have been tested for their ability to inhibit lipoxygenase enzymes involved in inflammatory processes, showing promise as anti-inflammatory agents .
Molecular docking studies suggest that this compound binds effectively to target proteins associated with cancer progression and microbial resistance. The interactions often involve hydrogen bonds and hydrophobic interactions that stabilize the complex, facilitating its biological activity .
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in various therapeutic contexts:
- Anticancer Study : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on PC3 cells, revealing that nitro-containing derivatives exhibited higher cytotoxicity compared to methoxylated ones .
- Antimicrobial Evaluation : New derivatives were synthesized and tested against M. tuberculosis, showing significant activity compared to traditional treatments .
Q & A
What are the established synthetic routes for n-Methyl-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Basic Synthesis:
The compound can be synthesized via cyclocondensation of pyridine-2-carboxylic acid hydrazide with potassium thiocyanate in the presence of concentrated sulfuric acid, followed by methylation of the amine group using methyl iodide or dimethyl sulfate . For example, analogous 1,3,4-thiadiazole derivatives are prepared by reacting hydrazides with thiocyanate under acidic conditions, yielding thiadiazole cores .
Advanced Optimization:
Reaction efficiency can be improved by:
- Catalyst Screening : Testing bases like triethylamine or DMF for methylation steps to enhance regioselectivity .
- Temperature Control : Cyclocondensation at 363 K (as in X-ray crystallography studies of related compounds) ensures complete ring formation .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates, while recrystallization in ethanol/acetone mixtures improves purity .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Basic Characterization:
- NMR Spectroscopy : and NMR (in DMSO-d6) identify proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm, thiadiazole NH at δ 12.1 ppm) and carbon backbone .
- FTIR : Stretching frequencies for C=N (~1600 cm) and N-H (~3300 cm) confirm functional groups .
Advanced Analysis:
- Single-Crystal X-ray Diffraction : Resolves dihedral angles between thiadiazole and pyridyl rings (e.g., 18–30° in analogous compounds), critical for understanding conformational flexibility .
- DFT Calculations : Predict vibrational spectra and electronic properties, validating experimental data and identifying reactive sites .
How can researchers design experiments to evaluate the antimicrobial or anticancer potential of this thiadiazol-2-amine derivative?
Basic Bioassay Design:
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ampicillin and ciprofloxacin as controls . Minimum inhibitory concentration (MIC) values are determined via broth microdilution.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with cisplatin as a positive control .
Advanced Mechanistic Studies:
- Molecular Docking : Simulate binding to E. coli DNA gyrase or human topoisomerase IIα using AutoDock Vina, focusing on thiadiazole-pyridyl interactions .
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation in treated cells, linking oxidative stress to apoptosis .
What strategies are recommended for resolving discrepancies in reported biological activities of structurally similar thiadiazole compounds?
Basic Approaches:
- Comparative SAR Studies : Systematically vary substituents (e.g., pyridyl vs. phenyl) and correlate with activity trends .
- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, consistent solvent controls) to exclude experimental variability .
Advanced Strategies:
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify structural outliers affecting activity .
- In Silico QSAR Models : Train models on existing datasets to predict bioactivity and prioritize synthetic targets .
How can computational chemistry tools be applied to predict the binding affinity and mechanism of action of this compound against specific biological targets?
Basic Modeling:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinase domains) using GROMACS, analyzing stability via RMSD plots .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .
Advanced Workflows:
- Hybrid QM/MM Calculations : Study electron transfer mechanisms at catalytic sites (e.g., cytochrome P450 enzymes) using Gaussian and AMBER .
- Binding Free Energy Calculations : Apply MM-PBSA to rank derivatives by ΔG values, guiding lead optimization .
What are the best practices for ensuring the stability of this compound during storage and handling in laboratory settings?
Basic Protocols:
- Storage : Keep in amber vials at –20°C under argon to prevent oxidation and hygroscopic degradation .
- Handling : Use gloveboxes for air-sensitive reactions; monitor purity via HPLC (C18 column, methanol/water eluent) .
Advanced Monitoring:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- Crystallinity Analysis : Compare PXRD patterns before and after storage to detect polymorphic transitions .
How can regioselectivity challenges in substitution reactions of the thiadiazole core be addressed?
Basic Solutions:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to favor electrophilic substitution at position 2 .
- Protection-Deprotection : Temporarily protect the amine with Boc groups during alkylation or acylation steps .
Advanced Catalysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
